N-(4-acetamidophenyl)-2-(4-nitrophenyl)propanamide
Overview
Description
N-(4-acetamidophenyl)-2-(4-nitrophenyl)propanamide is an organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-(4-nitrophenyl)propanamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-acetamidophenol and 4-nitrobenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-acetamidophenol and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide.
Amidation: The intermediate is then subjected to an amidation reaction with propanoyl chloride in the presence of a catalyst like pyridine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride.
Major Products
Reduction: The major product is N-(4-acetamidophenyl)-2-(4-aminophenyl)propanamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biochemical assays to study enzyme activity or protein interactions.
Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: The compound might be utilized in the development of new materials or as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism by which N-(4-acetamidophenyl)-2-(4-nitrophenyl)propanamide exerts its effects depends on its specific application:
Biochemical Interactions: The compound may interact with specific enzymes or receptors, modulating their activity through binding or inhibition.
Molecular Targets: Potential targets include proteins involved in inflammatory pathways or microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-2-(4-aminophenyl)propanamide: A reduced derivative with an amino group instead of a nitro group.
N-(4-acetamidophenyl)-2-(4-chlorophenyl)propanamide: A substituted derivative with a chloro group instead of a nitro group.
Uniqueness
N-(4-acetamidophenyl)-2-(4-nitrophenyl)propanamide is unique due to the presence of both acetamido and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-nitrophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11(13-3-9-16(10-4-13)20(23)24)17(22)19-15-7-5-14(6-8-15)18-12(2)21/h3-11H,1-2H3,(H,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEWCLZMQGKZLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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